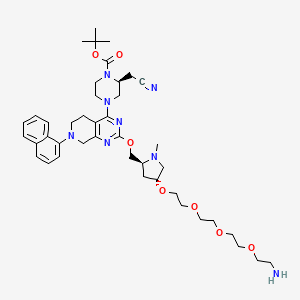
K-Ras ligand-Linker Conjugate 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
K-Ras ligand-Linker Conjugate 6 is a chemical compound that incorporates a ligand for K-Ras recruiting moiety and a PROTAC linker . This compound can recruit E3 ligases, including VHL, CRBN, MDM2, and IAP .
Synthesis Analysis
This compound can be used in the synthesis of PROTAC K-Ras Degrader-1 . This is a potent PROTAC K-Ras degrader that exhibits ≥70% degradation efficacy in SW1573 cells .Molecular Structure Analysis
The molecular weight of this compound is 788.98 g/mol . The molecular formula is C42H60N8O7 . The IUPAC name is tert-butyl (2S)-4-[2-[[ (2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido [3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate .Chemical Reactions Analysis
This compound incorporates a ligand for K-Ras recruiting moiety and a PROTAC linker . This compound can recruit E3 ligases, including VHL, CRBN, MDM2, and IAP .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 789.0 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 14 . The compound also has a rotatable bond count of 20 .Applications De Recherche Scientifique
Oncogenic K-Ras Interactions with Membranes
Research has revealed that oncogenic K-Ras binds to anionic membranes in two distinct orientations, highlighting the structural complexity of its interaction with the cell membrane. This behavior is critical for its role in cell signaling pathways, with mutations in K-Ras linked to a significant portion of human tumors. The interaction between K-Ras and the membrane, particularly through its catalytic domain and the flexibility of the linker region, suggests avenues for targeted drug design aimed at disrupting these interactions to inhibit K-Ras driven oncogenesis (Prakash et al., 2016).
Development of K-Ras Inhibitors
The challenge of targeting K-Ras directly, given its high affinity for GTP/GDP and lack of known allosteric sites, has been a significant barrier in cancer therapy. However, the development of small molecules that can irreversibly bind to specific oncogenic mutants of K-Ras, such as K-Ras(G12C), has opened new possibilities. These inhibitors can disrupt K-Ras's native nucleotide preference, impairing its ability to bind to essential signaling effectors like Raf, thereby validating a novel allosteric regulatory site on K-Ras for mutant-specific targeting (Ostrem et al., 2013).
KRAS as a Driver and Therapeutic Target in Pancreatic Cancer
KRAS mutations are prevalent in various cancers, with a near 100% mutation frequency in pancreatic ductal adenocarcinoma (PDAC), making it a prime target for therapeutic intervention. The role of KRAS as both a driver of cancer progression and a therapeutic target underscores the urgency in developing effective anti-RAS therapies. Despite the challenges, the focus on KRAS, especially in the context of PDAC, highlights the potential impact of successful inhibition on cancer treatment (Waters & Der, 2018).
Recent Advances in Targeting KRAS
The long-standing characterization of KRAS as "undruggable" has been challenged by recent advancements in the development of direct inhibitors. These efforts include strategies targeting mutant KRAS directly or crucial steps required for its activation. The review of these approaches provides hope and valuable insights into potentially overcoming one of the most challenging targets in cancer therapy (Liu, Wang, & Li, 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
tert-butyl (2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60N8O7/c1-42(2,3)57-41(51)50-18-17-49(27-32(50)12-14-43)39-36-13-16-48(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)45-40(46-39)56-30-33-26-34(28-47(33)4)55-25-24-54-23-22-53-21-20-52-19-15-44/h5-11,32-34H,12-13,15-30,44H2,1-4H3/t32-,33-,34+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESPBPQQMBNUCA-DHWXLLNHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OC[C@@H]6C[C@H](CN6C)OCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
789.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoic acid](/img/structure/B2981866.png)
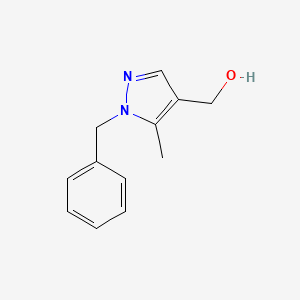
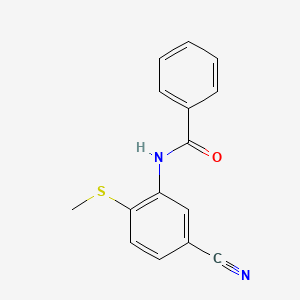
![(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2981873.png)

![1-({[6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2981875.png)
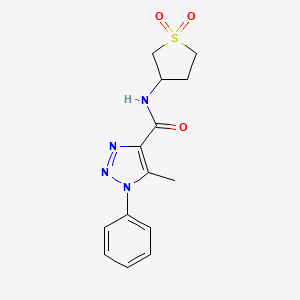
![7-(4-Methylbenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2981877.png)
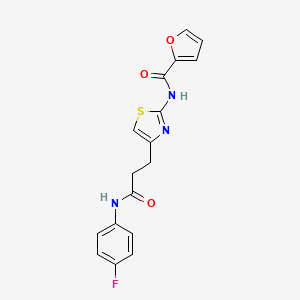

![N~1~-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-2-methylpropanamide](/img/structure/B2981881.png)
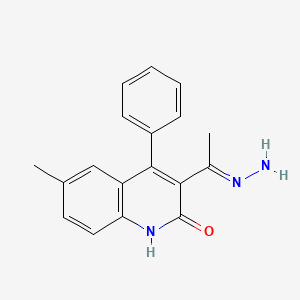
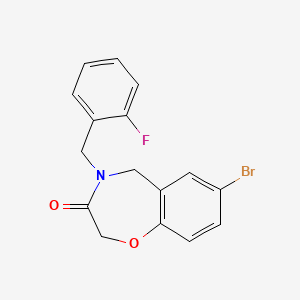
![N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2981888.png)
